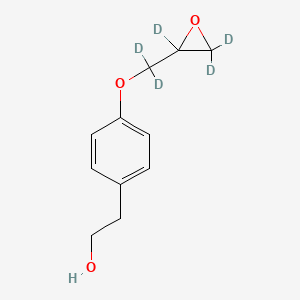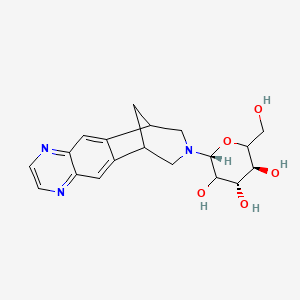
Varenicline N-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varenicline N-Glucoside is a derivative of Varenicline, a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .
Molecular Structure Analysis
The molecular formula of Varenicline N-Glucoside is C19H23N3O5 . It has a molecular weight of 373.403 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Varenicline N-Glucoside molecule .Applications De Recherche Scientifique
Mechanism of Action and Efficacy in Smoking Cessation
Varenicline, acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor, has demonstrated significant efficacy in smoking cessation. Clinical trials have consistently shown varenicline's superior effectiveness over placebo and other cessation aids like bupropion in promoting smoking abstinence among adults attempting to quit. Its unique mechanism—modulating nicotinic cholinergic receptors—reduces craving and diminishes the pleasurable effects of smoking, thereby aiding smokers in their quit attempts (Keating & Siddiqui, 2006; Fagerström & Hughes, 2008).
Potential Beyond Smoking Cessation
Research has also explored varenicline's potential in treating other forms of drug dependence. Its action on nicotinic acetylcholine receptors, crucial in the neurobiology of addiction, suggests a broader applicability in managing dependencies beyond nicotine. For instance, preliminary findings indicate that varenicline may reduce alcohol consumption and modulate behaviors associated with cocaine craving, highlighting its potential as a versatile agent in addiction therapy (Crunelle et al., 2010).
Safety and Tolerability
Concerning safety and tolerability, varenicline has been well-received in various populations, including those with psychiatric conditions. While initial post-marketing surveillance raised questions about neuropsychiatric side effects, subsequent research has largely affirmed its safety profile, advocating for careful monitoring and patient education to mitigate risks (Purvis et al., 2010; Burke et al., 2016).
Propriétés
IUPAC Name |
(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDZVKOJXFIIZ-LYRYMMDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676192 |
Source


|
| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783235 | |
CAS RN |
873302-31-9 |
Source


|
| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


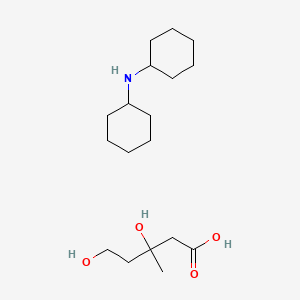
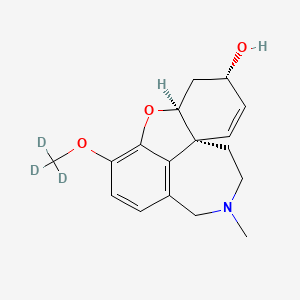

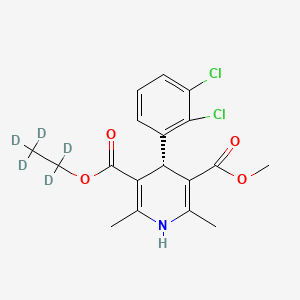
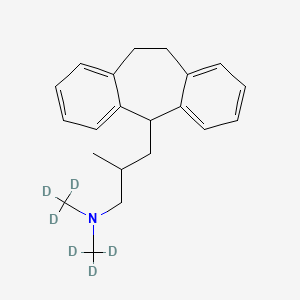
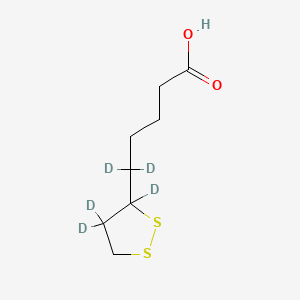
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)
